

A Technical Guide to the Physical and Chemical Properties of Kupferron Crystals

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Compound of Interest

Compound Name: **Kupferron**
Cat. No.: **B12356701**

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Abstract

Kupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent with significant applications in analytical chemistry and potential relevance in drug development. Its ability to form stable, insoluble complexes with a wide range of metal ions makes it an invaluable reagent for gravimetric and colorimetric analysis, as well as for the separation and precipitation of metals like copper, iron, tin, and titanium.^{[1][2][3]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **Kupferron** crystals. It includes detailed experimental protocols for its synthesis, purification, and use in quantitative analysis. Furthermore, this document explores its biochemical significance, particularly in the context of nitric oxide (NO) releasing prodrugs, and outlines the logical workflows for its laboratory preparation and application through diagrams.

Chemical and Physical Properties

Kupferron typically appears as creamy-white or light yellow crystalline flakes.^[2] It is known to decompose over time, especially when exposed to light and air, which can cause the crystals to darken.^[2] For stabilization during storage, it is recommended to keep it in a sealed, dark container with a small amount of ammonium carbonate.^[4]

Identification and General Properties

Property	Value	Reference(s)
Chemical Name	N-Hydroxy-N-nitrosobenzenamine ammonium salt	[1]
Common Synonyms	Cupferron, Ammonium N-nitroso-N-phenylhydroxylamine	[1] [5]
CAS Number	135-20-6	[5]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1] [5]
Molecular Weight	155.15 g/mol	[1] [6]
Appearance	Creamy-white to light yellow crystalline solid	[1] [3]

Physical and Chemical Constants

Property	Value	Reference(s)
Melting Point	163-164 °C (decomposes)	[2] [3]
Solubility	Freely soluble in water and alcohol; soluble in ether and benzene.	[2] [3]
Stability	Stable when stored properly, but can be sensitive to moisture, air, and light.	[2]
Incompatibilities	Strong oxidizing agents, strong acids, and strong bases.	[2]
Decomposition	Thermally decomposes to produce nitrobenzene. When heated to decomposition, it emits toxic fumes of ammonia and nitrogen oxides.	[2] [6]

Spectroscopic Data

Technique	Peak Assignments / λ_{max}	Reference(s)
^1H NMR	Spectrum available in databases (e.g., Sadler Research Laboratories collection).	[6][7]
^{13}C NMR	Spectrum available in databases.	[6][8]
FT-IR	Spectrum available in databases (e.g., Sadler, NIST). Key stretches include N=O, N-N-O, and aromatic C-H.	[6]
UV-Vis	λ_{max} at ~260 nm (in CHCl_3).	[2]

Experimental Protocols

Synthesis of Kupferron

This protocol is adapted from the procedure published in *Organic Syntheses*.^{[4][9]} It involves the nitrosation of phenylhydroxylamine in an ether solution in the presence of ammonia.

Materials:

- Moist phenylhydroxylamine (prepared from the reduction of nitrobenzene)
- Diethyl ether
- Dry ammonia gas
- n-Butyl nitrite, freshly distilled
- Ice-salt bath
- 5-L round-bottomed flask with a mechanical stirrer

Procedure:

- Dissolve the moist phenylhydroxylamine in approximately 4.5 L of diethyl ether for every 1 kg of starting nitrobenzene.
- Filter the ether solution through a dry filter paper into the 5-L round-bottomed flask.
- Equip the flask with an efficient mechanical stirrer and place it in an ice-salt bath to cool the solution to 0°C.[9]
- Pass a rapid stream of dry ammonia gas from a cylinder into the cooled solution while stirring.
- After about 15 minutes of passing ammonia, slowly add freshly distilled n-butyl nitrite through a dropping funnel. The recommended amount is 95 g of n-butyl nitrite for every 100 g of phenylhydroxylamine.[9]
- Continue the stream of ammonia gas throughout the addition of n-butyl nitrite to ensure ammonia is always in excess, which prevents the formation of colored byproducts.[9]
- Maintain the reaction temperature below 10°C by controlling the addition rate of n-butyl nitrite. The addition typically takes about one hour.[9]
- Once the addition is complete, continue stirring for an additional 10 minutes to ensure the reaction is complete.
- Filter the precipitated **Kupferron** crystals using a suction filter.
- Wash the crystals several times with small portions of fresh diethyl ether.
- Spread the product on filter paper to air dry until all traces of ether have evaporated.
- For long-term storage, place the dry crystals in a bottle containing a small, wrapped piece of ammonium carbonate to act as a stabilizer.[4]

Purification by Recrystallization

This protocol describes a general method for purifying crude **Kupferron** based on its solubility in water or ethanol.

Materials:

- Crude **Kupferron**
- Distilled water or Ethanol
- Erlenmeyer flasks
- Heating source (hot plate)
- Buchner funnel and filter flask
- Ice bath
- Activated charcoal (optional, for colored impurities)

Procedure:

- Place the crude **Kupferron** in an Erlenmeyer flask.
- In a separate flask, heat the chosen solvent (water or ethanol) to its boiling point.
- Add the minimum amount of hot solvent to the crude **Kupferron** to dissolve it completely. Keep the solution hot during this process.[\[10\]](#)
- If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
- If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.[\[10\]](#)
- Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Crystal formation should begin.[\[11\]](#)

- Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[11]
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
- Allow the crystals to air dry completely on the filter paper or in a desiccator.

Quantitative Analysis of Tin in Alloys

This protocol outlines a gravimetric method for the determination of tin in nonferrous alloys using **Kupferron** for precipitation.[12]

Materials:

- Alloy sample containing tin
- Nitric acid (1+2)
- Kjeldahl flask (300 mL)
- Sulfuric acid (concentrated)
- Hydrobromic acid (48%)
- 6% (w/v) aqueous solution of **Kupferron**
- Cupferron wash solution (25 mL of 6% solution diluted to 1 L)
- Muffle furnace

Procedure:

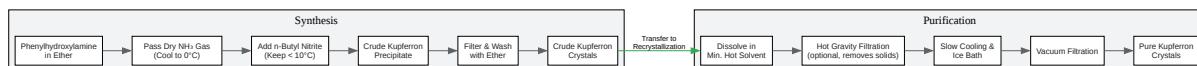
- Sample Dissolution: Dissolve a weighed sample of the alloy in a covered beaker with nitric acid (1+2) by warming gently. Once dissolved, boil to expel nitrogen oxides, dilute with hot water, and digest on a steam bath for several hours.[12]

- Isolation of Tin: Filter the solution through a close-texture paper to collect the metastannic acid precipitate. Transfer the filter paper and precipitate to a Kjeldahl flask.
- Digestion: Add 25 mL of concentrated sulfuric acid and heat until the paper is destroyed. Cool, add more sulfuric and nitric acids if necessary, and heat until fumes of sulfuric acid are evolved.
- Distillation: After a series of steps to remove arsenic and antimony, distill the tin as stannic bromide by adding hydrobromic acid.[12]
- Precipitation: Receive the distillate in a beaker containing water. Cool the solution to 10°C and add a 6% **Kupferron** solution slowly with constant stirring until precipitation is complete. Add a slight excess.
- Filtration and Washing: Stir the solution to coagulate the precipitate and filter through a close-texture paper. Wash the precipitate thoroughly with cold Cupferron wash solution (at least 12-20 times) to remove all halogen acids.[12]
- Ignition and Weighing: Carefully transfer the paper and precipitate to a weighed crucible. Place it in a cold muffle furnace and heat very gradually to char the paper and decompose the organic complex. Once smoking has ceased (after 2-3 hours), gradually increase the temperature to 1000°C.[12]
- Ignite at 1000°C for 30 minutes, cool in a desiccator, and weigh as stannic oxide (SnO_2). Repeat ignition to ensure constant weight.
- Calculate the amount of tin in the original sample based on the weight of SnO_2 .

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **Kupferron** crystals in a laboratory setting.

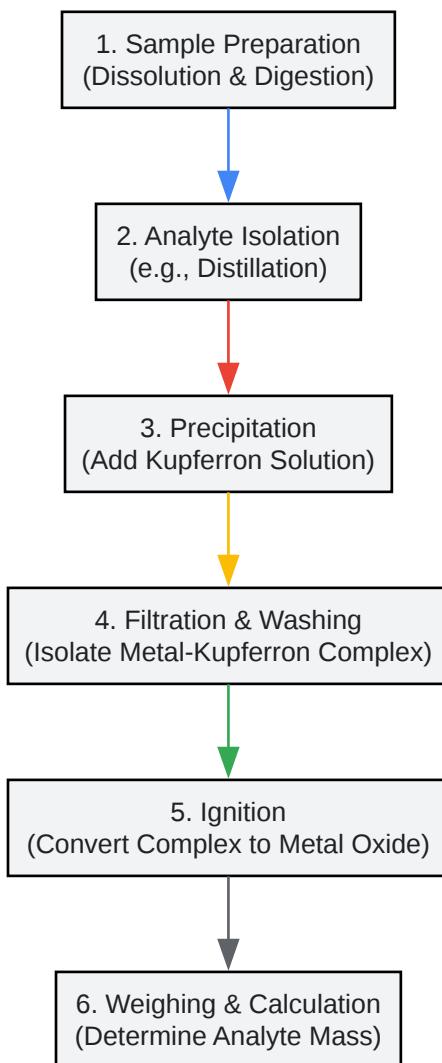


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Caption: Workflow for **Kupferron** synthesis via nitrosation and purification by recrystallization.

Gravimetric Analysis Workflow

This diagram outlines the key steps involved in using **Kupferron** for the quantitative gravimetric analysis of a metal ion, such as tin, from a sample matrix.

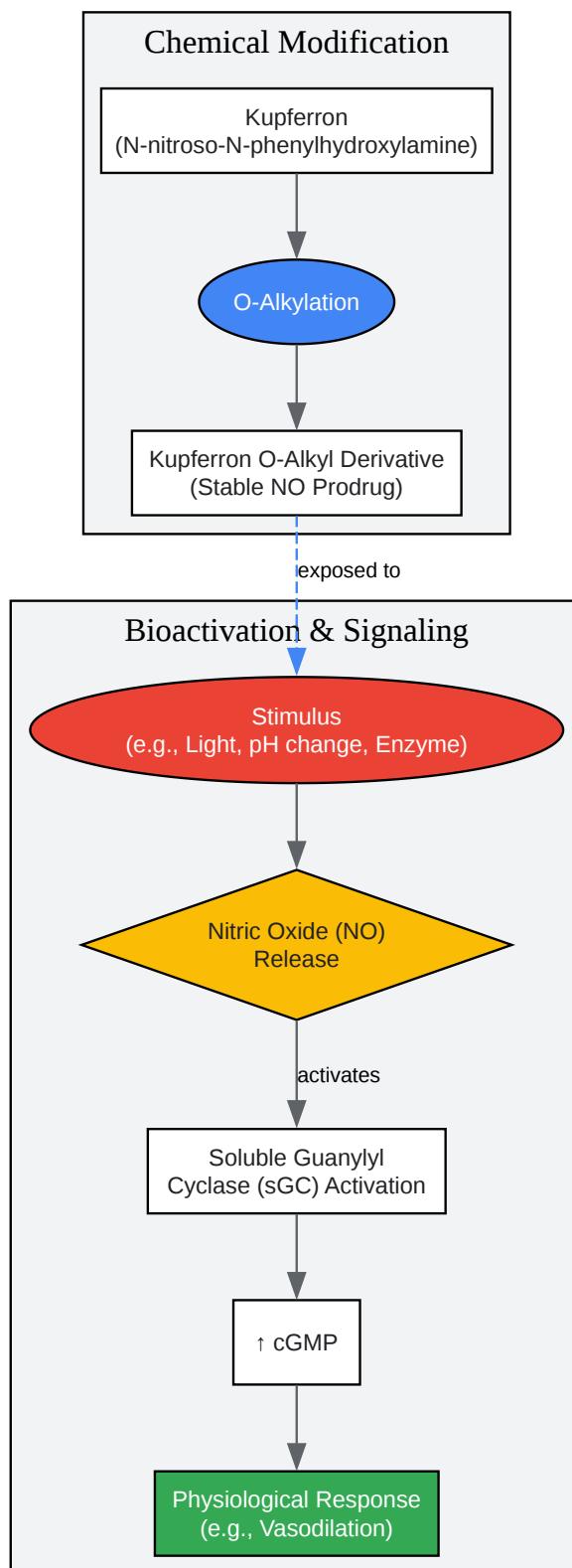


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Caption: Key stages of quantitative metal analysis using **Kupferron** as a precipitating agent.

Application in Drug Development: Nitric Oxide (NO) Release

Kupferron has been investigated as a scaffold for creating prodrugs that can release nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.^{[6][13][14]} The diagram below illustrates the chemical logic behind modifying **Kupferron** to function as a photo-releasable NO donor.



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Caption: Chemical modification of **Kupferron** to a prodrug for controlled nitric oxide release.

Safety and Handling

Kupferron is classified as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.^{[1][3]} It can cause irritation to the skin, eyes, and respiratory tract.^[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Upon heating, it can decompose and release toxic gases.^[6] Solutions of **Kupferron** with thorium, titanium, or zirconium salts can be unstable and potentially explosive.^[2]

This guide is intended for informational purposes for qualified professionals and does not supersede institutional safety protocols. Always consult the Safety Data Sheet (SDS) before use.

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